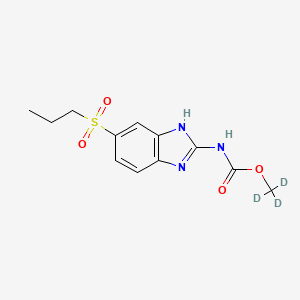

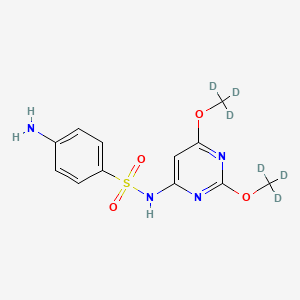

17-beta-Estradiol-13C2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-beta-Estradiol is the essential estrogen of the sexually mature woman, produced by the granulosa cells of the maturing follicle and in pregnant women in the placenta . It is produced by aromatizing testosterone, but also estrone . The concentration of 17-beta-estradiol changes in the course of the female cycle .

Synthesis Analysis

The best monomers for synthesizing imprinted materials for 17-beta-estradiol were selected by evaluating the strength of the template–monomer interaction derived from molecular dynamics simulations . Methacrylic acid, 2-(diethylamino)ethyl methacrylate, and methacrylamide provided the highest binding affinity to 17-beta-estradiol .

Molecular Structure Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures .

Chemical Reactions Analysis

The responses were evaluated in terms of peak definition, repeatability, and peak current intensity .

Physical And Chemical Properties Analysis

The crystal structure of the single component form of the primary female sex hormone, 17-beta-estradiol, is reported, solved from single crystals obtained by sublimation . The Z′ = 2 P212121 structure was computationally predicted as one of the thermodynamically plausible structures . It appears that the dehydration process for the very stable hemihydrate structure is a complex process, strongly affected by particle size and conditions .

科学的研究の応用

Impact on Microbial Communities and Methane Emissions in Aerobic Water Bodies

17-beta-Estradiol (E2) is a widely present trace pollutant in aquatic environments. Its impact on microbial communities in aerobic lake waters, which are crucial for methane (CH4) production, remains unclear. A study conducted an E2 contamination experiment by constructing laboratory-simulated aerobic microecosystems. The effects of E2 on bacterial and archaeal communities were systematically examined. The patterns and mechanisms of E2’s impact on CH4 emissions in aerobic aquatic systems were uncovered for the first time .

Detection in Environmental Samples and Health Care

17-beta-Estradiol can be detected in environmental samples and for health care using a single-use, cost-effective biosensor based on Differential Pulse Voltammetry (DPV). The levels of 17-beta-Estradiol antigen studied were between 2.25 pg/mL and 2250 pg/mL. Phosphate buffered saline (PBS), tap water from the Cleveland regional water district, and simulated urine were used as the test media covering the potential application areas for 17-beta-Estradiol detection .

Mass Spectrometry Analysis

17-beta-Estradiol can be analyzed using a triple TOF mass spectrometer. This instrument acquires MS/MS spectra in an information-dependent basis (IDA) mode. Differential metabolites are identified using MS/MS acquisition software .

Environmental Estrogen Pollution

17-beta-Estradiol is considered one of the most potent natural estrogens and is a priority in environmental estrogen pollution. It is also a major contributor to estrogen which regulates the female reproductive system .

作用機序

Target of Action

17-beta-Estradiol (E2) is a naturally occurring hormone circulating endogenously in females . It primarily targets the estrogen receptors ESR1 and ESR2 . These receptors are widely distributed in the male reproductive tract and are involved in various physiological processes, including sexual development, reproduction, and certain pathological events .

Mode of Action

E2 interacts with its targets, the estrogen receptors ESR1 and ESR2, inducing a translocation of these receptors to the plasma membrane . This interaction results in the activation of the epidermal growth factor receptor (EGFR) and the mitogen-activated protein kinase signaling pathway . Furthermore, E2 is known to exert rapid, non-genomic actions initiated at the cell surface .

Biochemical Pathways

The degradation of E2 by bacteria such as Rhodococcus sp. and Sphingomonas sp. involves a series of biochemical reactions . The first step in the E2 degradation pathway, also known as the 4,5-seco pathway, begins with 17β-dehydrogenation to render estrone (E1), followed by the oxygenolytic degradation of the aromatic ring A through the previous 4-hydroxylation and the subsequent meta-cleavage reaction .

Pharmacokinetics

The pharmacokinetics of E2, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . For oral or intramuscular administration, E2 is commonly synthesized as a pro-drug ester due to its low oral bioavailability on its own .

Result of Action

The activation of E2/ER axis leads to an increase in several transcription factors associated with mitochondrial biogenesis and oxidative phosphorylation (OxPhos) and glycolytic pathways . This results in significant increases in several OxPhos and glycolytic proteins as well as pathway fluxes . As a result of energy metabolism stimulation by E2, cancer cell migration and invasion processes and related proteins contents are augmented .

Action Environment

E2 ubiquitously exists in various water bodies with long-term endocrine-disrupting and carcinogenic impacts on wildlife even at the trace level of ng L −1 . The presence of alternative carbon sources and their concentration levels can affect E2 biodegradation . The E2 exposure contributes to metabolism changes of lipid, nucleotide, carbohydrate, amino acid, and membrane transport .

Safety and Hazards

将来の方向性

17-beta-estradiol produces the strongest estrogenic effect when it enters the organism exogenously including food intakes, bringing potential harmfulness such as malfunction of the endocrine system . A recent genome-wide association study demonstrated a causal effect of endogenous serum 17-beta-estradiol levels on increased bone mineral density in both men and women .

特性

| { "Design of the Synthesis Pathway": "The synthesis of 17-beta-Estradiol-13C2 involves the incorporation of two carbon-13 isotopes into the estradiol molecule. This can be achieved through a multi-step synthesis pathway starting from commercially available starting materials.", "Starting Materials": [ "Phenol", "Ethyl acetoacetate", "Benzaldehyde", "Sodium hydroxide", "Ethyl chloroformate", "Sodium borohydride", "Sodium carbonate", "17-beta-Estradiol" ], "Reaction": [ "Step 1: Synthesis of 2,4-dihydroxybenzaldehyde by reacting phenol with benzaldehyde in the presence of sodium hydroxide.", "Step 2: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate by reacting ethyl acetoacetate with 2,4-dihydroxybenzaldehyde in the presence of sodium hydroxide.", "Step 3: Synthesis of ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate by reacting ethyl 2,4-dihydroxy-3-oxobutanoate with ethyl chloroformate in the presence of sodium carbonate.", "Step 4: Synthesis of 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate by reducing ethyl 2,4-dihydroxy-3-oxobutanoate ethyl carbonate with sodium borohydride in the presence of deuterium oxide and deuterated methanol.", "Step 5: Synthesis of 17-beta-Estradiol-13C2 by reacting 13C2-ethyl 2,4-dihydroxy-3-oxobutanoate with 17-beta-Estradiol in the presence of sodium hydroxide." ] } | |

CAS番号 |

82938-05-4 |

分子式 |

C18H24O2 |

分子量 |

274.37 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

50-28-2 (unlabelled) |

同義語 |

(17β)-Estra-1,3,5(10)-triene-3,17-diol-,3,4-13C2 |

タグ |

Estradiol Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)

![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

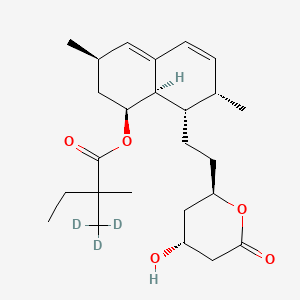

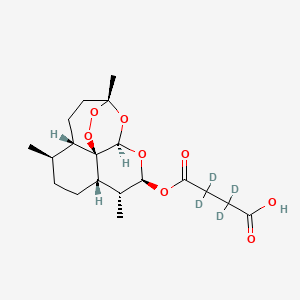

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)